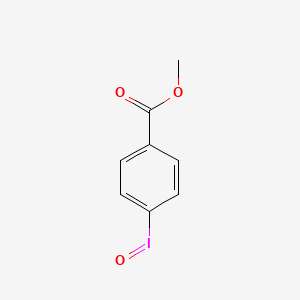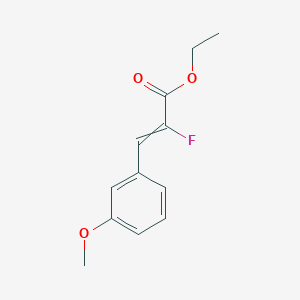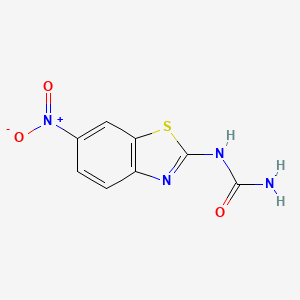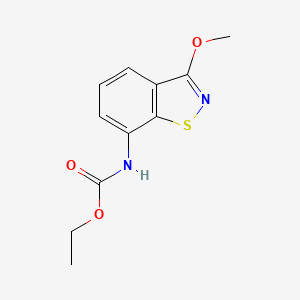![molecular formula C20H22O2 B14324248 1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene CAS No. 111735-72-9](/img/structure/B14324248.png)
1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene is a complex organic compound characterized by its unique cyclopropene structure
Vorbereitungsmethoden
The synthesis of 1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene typically involves multiple steps, including the formation of the cyclopropene ring and the subsequent attachment of ethoxy and propan-2-yl groups. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazo compounds and transition metal catalysts to form the cyclopropene ring.
Etherification: Introducing ethoxy and propan-2-yl groups through nucleophilic substitution reactions under controlled conditions.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties and reactivity.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield.
Wissenschaftliche Forschungsanwendungen
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene can be compared to other cyclopropene derivatives and ether-containing compounds:
Cyclopropane Derivatives: Compounds like cyclopropane and cyclopropene share the strained ring structure, but differ in their reactivity and applications.
Ethers: Compounds such as 1-Propanol, 3-ethoxy- and 2-Propanol, 1-methoxy- have similar ether linkages but lack the cyclopropene ring, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
111735-72-9 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(3-ethoxy-2-phenyl-3-propan-2-yloxycyclopropen-1-yl)benzene |
InChI |
InChI=1S/C20H22O2/c1-4-21-20(22-15(2)3)18(16-11-7-5-8-12-16)19(20)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3 |
InChI-Schlüssel |
YRPWWUJNUJUEOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)







